molecular formula C22H27ClN4O5 B607184 Dorzagliatin CAS No. 1191995-00-2

Dorzagliatin

Cat. No. B607184
M. Wt: 462.931
InChI Key: HMUMWSORCUWQJO-QAPCUYQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dorzagliatin, also known as HuaTangNing, is an oral glucokinase activator developed by Hua Medicine . It is designed to treat type 2 diabetes mellitus (T2DM), type 1 diabetes mellitus (T1DM), and diabetic kidney disease (DKD) . It improves glycaemic control by activating pancreatic and hepatic glucokinase in a glucose-dependent manner .


Chemical Reactions Analysis

Dorzagliatin has a unique way to activate glucokinase (GK), which increases the affinity of GK to its substrate (glucose) without significant alteration of the Hill coefficient . In addition, Dorzagliatin increases the maximum reaction rate without significantly lowering the glucose S0.5 when glucose concentration is low .


Physical And Chemical Properties Analysis

Dorzagliatin has a molecular formula of C22H27ClN4O5 and a molecular weight of 462.93 . It is a first-in-class, fourth-generation, small-molecule, allosteric, dual-acting full glucokinase activator .

Scientific Research Applications

  • Effect on Renal Impairment : Dorzagliatin has minimal differences in exposure between patients with end-stage renal disease (ESRD) and healthy volunteers, suggesting it can be used in T2D patients at all stages of renal impairment without dose adjustment (Miao et al., 2021).

  • Efficacy in T2D Patients : A Phase III monotherapy trial in Chinese T2D patients showed that dorzagliatin significantly lowered HbA1c levels, demonstrating its efficacy as a monotherapy (Zhu, Zhang, & Chen, 2020).

  • Unbound Fraction Determination : Determining the unbound fraction of dorzagliatin in human plasma is crucial for understanding its pharmacokinetics and pharmacodynamics, especially in patients with comorbidities like liver or kidney damage (Yang et al., 2020).

  • Glucose Sensitization and Glycemic Control : Dorzagliatin acts as a glucose sensitizer and has shown sustained glycemic control and good safety profiles in drug-naïve T2D patients in a 52-week Phase 3 monotherapy trial (Chen, Zhang, & Zhu, 2021).

  • Differentiation from Other Glucokinase Activators : Dorzagliatin differentiates from early generations of glucokinase activators in terms of desirable pharmacokinetic and pharmacodynamic properties and enzyme kinetic properties, offering advantages over previous glucokinase activators (Chen, Shan, Jin, & Lv, 2019).

  • No Drug-Drug Interaction with Metformin : Dorzagliatin showed no significant drug-drug interaction with Metformin, a common antidiabetic drug, suggesting that dose adjustment is not required when these two drugs are co-administered (Chen, Zhao, Ren, Zhang, & Du, 2018).

  • Dose-Ranging Study : A dose-ranging study in Chinese patients with T2D showed dorzagliatin's beneficial effect on glycaemic control and its safety and tolerability over a 12-week period (Zhu et al., 2018).

  • Meta-Analysis on Efficacy and Safety : A meta-analysis confirmed dorzagliatin's effectiveness in lowering glycemia, reducing insulin resistance, and improving islet ß-cells function, with a good safety profile (Yu et al., 2022).

  • Combination Therapy with Metformin : In T2D patients inadequately controlled by metformin alone, dorzagliatin demonstrated sustained glycemic control and good safety and tolerability for 52 weeks as an add-on therapy to metformin (Chen et al., 2021).

Safety And Hazards

Dorzagliatin is classified as very toxic if swallowed, irritating to skin, and a risk of serious damages to eyes . It is also classified as toxic with a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and a possible risk of harm to unborn child .

Future Directions

Dorzagliatin was approved in China in September 2022 for improving glycaemic control in adult patients with T2DM . It can be used as monotherapy and as an add-on to metformin when glycaemic control is inadequate with metformin alone . The recommended dosage of Dorzagliatin is one 75 mg oral tablet twice daily, within 1 hour before breakfast and dinner . No dosage adjustment is required in patients with T2DM and chronic kidney disease .

properties

IUPAC Name

(2S)-2-[3-(2-chlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-N-[1-[(2R)-2,3-dihydroxypropyl]pyrazol-3-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O5/c1-14(2)9-18(22(31)24-20-7-8-26(25-20)11-15(29)13-28)27-12-16(10-21(27)30)32-19-6-4-3-5-17(19)23/h3-8,10,14-15,18,28-29H,9,11-13H2,1-2H3,(H,24,25,31)/t15-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUMWSORCUWQJO-QAPCUYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=NN(C=C1)CC(CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=NN(C=C1)C[C@H](CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dorzagliatin

CAS RN

1191995-00-2
Record name Dorzagliatin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191995002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dorzagliatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15123
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DORZAGLIATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X59W6980E8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
176
Citations
D Zhu, X Li, J Ma, J Zeng, S Gan, X Dong, J Yang… - Nature Medicine, 2022 - nature.com
… dorzagliatin plus sitagliptin regimen compared to dorzagliatin alone, while GLP-1 secretion in the dorzagliatin … In addition, dorzagliatin showed a synergistic glycemic reduction with the …
Number of citations: 31 www.nature.com
D Zhu, S Gan, Y Liu, J Ma, X Dong, W Song… - The lancet Diabetes & …, 2018 - thelancet.com
… We aimed to assess the efficacy and safety of dorzagliatin monotherapy at different doses in … first phase 2 study of dorzagliatin. We showed that 50 mg or 75 mg dorzagliatin twice a day …
Number of citations: 65 www.thelancet.com
W Yang, D Zhu, S Gan, X Dong, J Su, W Li, H Jiang… - Nature Medicine, 2022 - nature.com
… Given that dorzagliatin acts by … dorzagliatin and metformin were observed in the phase 1 clinical study in patients with T2D 29 . Here we report the efficacy and safety of dorzagliatin in …
Number of citations: 29 www.nature.com
XX Zhu, DL Zhu, XY Li, YL Li, XW **… - Diabetes, Obesity …, 2018 - Wiley Online Library
… dorzagliatin achieved effective glycaemic control, with a good safety profile.26 Based on PK/PD modeling, it was predicted that 28-day treatment with 75 mg dorzagliatin … mg dorzagliatin …
Number of citations: 52 dom-pubs.onlinelibrary.wiley.com
Y Yu, X Yang, K Tong, S Yin, G Hu, F Zhang… - Frontiers in …, 2022 - frontiersin.org
… of dorzagliatin for T2DM remains to be elucidated. Therefore, this study was conducted to search for published randomized controlled trials of dorzagliatin … the clinical use of dorzagliatin. …
Number of citations: 4 www.frontiersin.org
F Lin, R He, B Ling, L Wang, T Jiang, B Yu - Clinical Therapeutics, 2023 - Elsevier
… This study included a meta-analysis on the efficacy and safety of dorzagliatin in the … between dorzagliatin and placebo. The risk of adverse events was slightly higher with dorzagliatin …
Number of citations: 4 www.sciencedirect.com
L Chen, J Zhang, R Yang, L Feng - Diabetes, 2021 - Am Diabetes Assoc
… Based on this concept, Dorzagliatin as a glucose sensitizer … Here we report that a glucokinase activator Dorzagliatin … over Dorzagliatin. Increase of total GLP-1 was observed in the …
Number of citations: 10 diabetesjournals.org
YY Syed - Drugs, 2022 - Springer
… Dorzagliatin (HuaTangNing) is an oral glucokinase activator that is … Dorzagliatin improves glycaemic control by activating … the development of dorzagliatin leading to this first approval. …
Number of citations: 3 link.springer.com
J Miao, P Fu, S Ren, C Hu, Y Wang… - Clinical and …, 2022 - Wiley Online Library
… clearance for dorzagliatin were similar between the two groups. Dorzagliatin was well-… Therefore, RI showed no significant impact on dorzagliatin PK, suggesting that dorzagliatin …
Number of citations: 9 ascpt.onlinelibrary.wiley.com
D Dutta, D Khandelwal, M Kumar, M Sharma - Diabetes & Metabolic …, 2023 - Elsevier
… of the groups having patients with T2DM on dorzagliatin either alone or a part of standard … dorzagliatin for at least 12 weeks (3 months) duration. Data from patients receiving dorzagliatin …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.